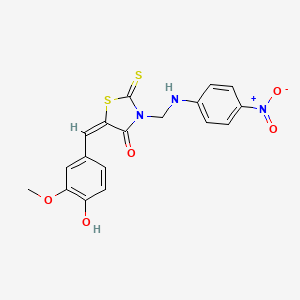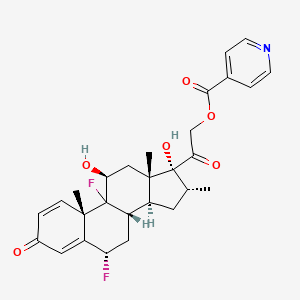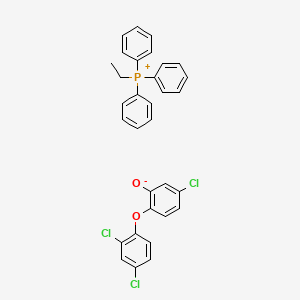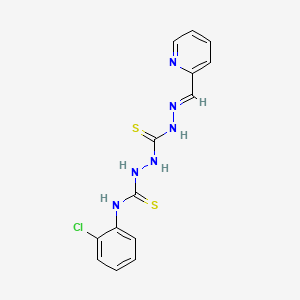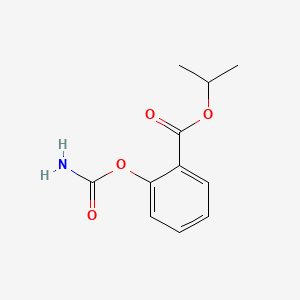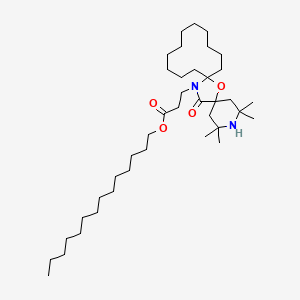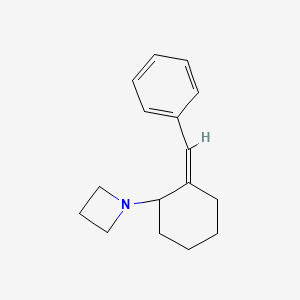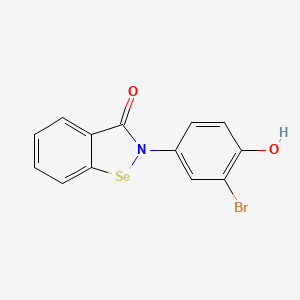
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of benzisoselenazolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- typically involves the reaction of a selenoamide with a substituted phenyl isocyanate. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium-containing intermediates. The reaction conditions often include moderate temperatures (50-100°C) and the use of a suitable solvent, such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and rigorous purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenoethers or selenides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while substitution with sodium azide can produce azido derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with thiol groups in proteins. This can lead to the inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: The parent compound without the bromine and hydroxy substitutions.
1,2-Benzisoselenazol-3(2H)-one, 2-phenyl-: A similar compound with a phenyl group instead of the substituted phenyl group.
Ebselen: A well-known benzisoselenazolone with potent antioxidant properties.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- is unique due to the presence of the bromine and hydroxy groups, which can enhance its reactivity and biological activity. These substitutions can also influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
81744-15-2 |
|---|---|
Fórmula molecular |
C13H8BrNO2Se |
Peso molecular |
369.08 g/mol |
Nombre IUPAC |
2-(3-bromo-4-hydroxyphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8BrNO2Se/c14-10-7-8(5-6-11(10)16)15-13(17)9-3-1-2-4-12(9)18-15/h1-7,16H |
Clave InChI |
DMPWNXHUBCJJOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=C(C=C3)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
